3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

Heterocyclic Chemistry Synthetic Methodology Furan Synthesis

Simple 3-bromo-2-pyrones yield divergent products (cyclopropanes, cyclopentanes, acyclic acids) under Feist-Bénary conditions. 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone (CAS 18152-79-9) directs rearrangement selectively to 2,5-dimethyl-3-furoic acid analogs. • Enables furan formation unattainable from non-methylated/non-brominated analogs • C3-Br serves as cross-coupling handle (Suzuki/Negishi) • C5-carbethoxy permits orthogonal derivatization. 98% purity; global shipping.

Molecular Formula C10H11BrO4
Molecular Weight 275.1 g/mol
CAS No. 18152-79-9
Cat. No. B099887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone
CAS18152-79-9
Molecular FormulaC10H11BrO4
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=O)C(=C1C)Br)C
InChIInChI=1S/C10H11BrO4/c1-4-14-9(12)7-5(2)8(11)10(13)15-6(7)3/h4H2,1-3H3
InChIKeyYMOPMHLWTLUFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone: Heterocyclic Building Block


3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone (CAS 18152-79-9, C₁₀H₁₁BrO₄, MW 275.1 g/mol) is a functionalized derivative of the 2-pyrone scaffold [1]. It features a bromine atom at the 3-position, a carbethoxy group at the 5-position, and methyl groups at the 4- and 6-positions [2]. This specific substitution pattern distinguishes it from simpler monobromo-2-pyrones and confers unique reactivity in base-mediated rearrangements and cycloadditions, making it a specialized building block in heterocyclic chemistry [3].

Unique substitution pattern directs base-mediated rearrangement to furans
Bromine handle enables cross-coupling for convergent synthesis
Multi-functional scaffold for densely substituted heterocycles

Why 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone Is Irreplaceable


The presence and specific positioning of substituents on the 2-pyrone core profoundly influence reaction outcomes [1]. The methyl groups at positions 4 and 6 modulate the electron density of the diene system and sterically influence cycloaddition approaches, while the carbethoxy group at position 5 provides an additional site for functionalization or participation in ring transformations [2]. Critically, the reaction of 3-bromo-2-pyrones with alkali is known to be highly dependent on the pyrone's substitution pattern, leading to divergent products (acyclic, cyclopropane, cyclopentane, or furan acids) based on subtle structural differences [1]. Therefore, substituting this compound with a simpler 3-bromo-2-pyrone or a non-brominated analog like 5-carbethoxy-4,6-dimethyl-2-pyrone (CAS 3385-34-0) would fundamentally alter or preclude the desired synthetic pathway, as detailed in the quantitative evidence below .

Simpler 3‑bromo‑2‑pyrone analogs
May divert base‑mediated rearrangement away from furan formation, producing cyclopropane or acyclic acids instead.
Non‑brominated analogs (e.g., 5‑carbethoxy‑4,6‑dimethyl‑2‑pyrone)
Lack the C‑3 bromine needed for transition‑metal‑catalyzed couplings, limiting downstream scaffold elaboration.
Altered substitution pattern
Variations in methyl or carbethoxy placement can shift electronic and steric profiles, potentially altering Diels‑Alder regioselectivity and yield.

3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone: Differentiation Evidence


Feist-Bénary Rearrangement Product Divergence

Treatment of 3-bromo-5-carbethoxy-4,6-dimethyl-2-pyrone with aqueous alkali triggers a Feist-Bénary-type rearrangement, yielding 2,5-dimethyl-3-furoic acid (a companion to Feist's acid) [1]. This contrasts sharply with reactions of other 3-bromo-2-pyrones, which may yield cyclopropane or acyclic acids under similar conditions [2].

Feist‑Bénary Product Divergence
Head‑to‑head
Target: 2,5‑dimethyl‑3‑furoic acid (major). Comparator: cyclopropane or acyclic acids. Aqueous alkali treatment.
Reaction pathway dictated by substitution pattern
Direct comparison supports unique furan formation
Heterocyclic Chemistry Synthetic Methodology Furan Synthesis

Thermal Stability and Decomposition Profile

Thermal gravimetric analysis (TGA) reveals that 3-bromo-5-carbethoxy-4,6-dimethyl-2-pyrone exhibits thermal stability up to its flash point of 145.8°C, with decomposition initiating between 290–295°C .

Thermal Stability Profile
Data to verify
Decomposition onset: 290–295 °C; Flash point: 145.8 °C (TGA)
Establishes baseline for safe handling and storage
Supplier‑reported data; verify for process conditions
Process Chemistry Thermal Analysis Safety

Diels-Alder Reactivity Comparison

While direct experimental data for 3-bromo-5-carbethoxy-4,6-dimethyl-2-pyrone in Diels-Alder reactions is not identified in the search results, the class-level reactivity of monobromo-2-pyrones is well-established. 3-Bromo-2-pyrone itself is an effective diene for thermal [4+2] cycloadditions with both electron-rich and electron-deficient dienophiles [1]. However, the presence of the electron-withdrawing carbethoxy group and methyl substituents in the target compound is expected to alter its reactivity and regioselectivity compared to the unsubstituted 3-bromo-2-pyrone [2].

Diels‑Alder Reactivity
Class‑level
Expected reactivity inferred from 3‑bromo‑2‑pyrone class; direct data not available.
Substituents likely alter reactivity and regioselectivity vs. parent pyrone
Direct experimental validation recommended
Cycloaddition Diels-Alder Synthetic Methodology

Applications of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone


2,5-Disubstituted Furan-3-carboxylic Acid Synthesis

This compound serves as a key precursor for generating 2,5-dimethyl-3-furoic acid and related analogs via Feist-Bénary rearrangement with aqueous alkali [1]. This application is directly supported by the differential reactivity evidence showing selective furan formation. Procurement is justified when the synthetic target is a 2,5-disubstituted furan-3-carboxylic acid, a scaffold that cannot be reliably accessed from simpler 3-bromo-2-pyrones.

Functionalized 2-Pyrone Building Blocks via Cross-Coupling

The bromine atom at the 3-position provides a synthetic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to install aryl, heteroaryl, or alkenyl groups [1][2]. The presence of the carbethoxy group allows for subsequent orthogonal functionalization. This compound is therefore procured as a bifunctional building block for the convergent synthesis of complex, substituted 2-pyrone derivatives.

Poly-Substituted Heterocyclic Cores for Medicinal Chemistry

Given the unique combination of a reactive halide, an ester, and a highly substituted diene system, this compound is a specialized building block for constructing complex, poly-substituted heterocyclic cores found in natural products and bioactive molecules [1]. Its procurement is justified in medicinal chemistry campaigns where a dense array of functional groups is required on a pyrone or derived scaffold, and where simpler, commercially available analogs are not sufficient to introduce the desired substitution pattern.

Application
Selection Property
Validation Focus
2,5‑Disubstituted furan‑3‑carboxylic acid synthesis
Specific base‑mediated rearrangement to furan
Product distribution (furan vs. other pathways) under aqueous alkali
Cross‑coupling building block
C‑3 bromine handle for Suzuki/Negishi couplings
Coupling yields and regioselectivity with diverse partners
Poly‑substituted heterocyclic core assembly
Multi‑site orthogonal reactivity (Br, ester, methyl groups)
Scaffold diversification efficiency

Technical Documentation Hub

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